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Compound Name:
2,4,5,6-Tetraaminopyrimidine

sulfate

Cat. No.: B029843 Get Quote

Abstract
2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is a pivotal intermediate in synthetic chemistry,

most notably in the production of antifolates like Methotrexate.[1][2] Its utility in pharmaceutical

and chemical research hinges on its physicochemical properties, among which solubility is

paramount for reaction kinetics, purification, and formulation. This guide provides a detailed

analysis of the solubility of TAPS in various solvent systems, grounded in fundamental

chemical principles and supported by available data. We will explore the theoretical

underpinnings of its solubility, present qualitative and quantitative data, and provide robust

experimental protocols for its determination, enabling researchers to optimize its use in their

laboratory and development workflows.

Physicochemical Characteristics
Understanding the inherent properties of 2,4,5,6-Tetraaminopyrimidine sulfate is the

foundation for interpreting its solubility behavior. The molecule is a salt, composed of the highly

polar pyrimidine-2,4,5,6-tetramine cation and a sulfate anion.[3] The presence of four primary

amine groups and the sulfate counter-ion dictates its interactions with different solvent

environments.
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Property Value Source(s)

CAS Number 5392-28-9 [2][3]

Molecular Formula
C₄H₈N₆ · H₂SO₄ (or

C₄H₁₀N₆O₄S)
[3][4]

Molecular Weight 238.22 g/mol [2][3]

Appearance
Light yellow to brown

crystalline powder
[1][3]

Melting Point >300 °C (decomposes) [1][3]

Computed LogP -1.8474 [5]

Topological Polar Surface Area

(TPSA)
204.46 Å² [5]

Expert Insight: The very high melting point (>300 °C) suggests strong intermolecular forces

within the crystal lattice, primarily ionic interactions and extensive hydrogen bonding.

Overcoming this lattice energy is a critical step in the dissolution process. The highly negative

LogP and large TPSA value strongly indicate a preference for polar, hydrophilic environments

over non-polar, lipophilic ones.

The Science of Solubility: Why TAPS Behaves as It
Does
As an amine salt, the solubility of TAPS is governed by the principles of "like dissolves like" and

the energetics of solvation.[6]

Polarity and Ionic Nature: TAPS is an ionic compound, or salt. In solution, it can dissociate

into the tetraaminopyrimidinium cation and the sulfate anion. This charged nature makes it

fundamentally suited for dissolution in highly polar solvents capable of stabilizing ions.[6]

Water, with its high dielectric constant and ability to solvate both cations and anions, is a

prime candidate.

Hydrogen Bonding: The molecule possesses six hydrogen bond donors (the amine groups)

and eight acceptors (the ring nitrogens and sulfate oxygens).[5] This extensive hydrogen
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bonding capability is key to its interaction with polar protic solvents like water and, to a lesser

extent, alcohols.[6][7] The solvent molecules must compete with the strong intermolecular

hydrogen bonds within the TAPS crystal lattice.

Effect of pH: The four amino groups on the pyrimidine ring are basic. In the sulfate salt form,

these amines are protonated. The solubility of TAPS in aqueous media is therefore expected

to be pH-dependent. In acidic to neutral solutions, the protonated, charged form will

predominate, enhancing solubility. In highly basic conditions, deprotonation to the free base

(2,4,5,6-Tetraaminopyrimidine) would occur. This neutral, though still polar, form may exhibit

different solubility characteristics, potentially being less soluble in water than the salt form.[8]

Solubility Profile Across Solvent Systems
Based on its structure and available data, the solubility of TAPS can be categorized as follows.
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Solvent Solvent Type Reported Solubility Rationale / Insight

Water Polar Protic

Soluble[2][9][10],

Slightly Soluble[1],

Very Slightly Soluble

(Heated)[11]

The high polarity and

hydrogen bonding

capacity of water

effectively solvate the

ions. The

discrepancies in

reported solubility

("soluble" vs.

"slightly") may relate

to the specific

conditions (pH,

temperature, purity) of

determination. The

sulfate group

enhances polarity and

contributes to water

solubility.

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic

Soluble[2], Slightly

Soluble (Heated)[11]

DMSO is a powerful,

highly polar aprotic

solvent known for

dissolving a wide

range of organic

compounds and some

inorganic salts.[12] Its

ability to accept

hydrogen bonds and

its high polarity make

it an effective solvent

for TAPS, particularly

for creating

concentrated stock

solutions for

experimental use.
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N,N-

Dimethylformamide

(DMF)

Polar Aprotic
Likely Soluble (by

analogy)

Studies on similar

pyrimidine derivatives

show that DMF is

often a better solvent

than methanol.[13][14]

Given its structural

similarity to DMSO,

TAPS is expected to

have good solubility in

DMF.

Ethanol Polar Protic Appreciable Solubility

As a polar protic

solvent, ethanol can

engage in hydrogen

bonding. However, its

lower polarity

compared to water

makes it a less

effective solvent for

ionic salts.[7]

Solubility is expected

to be lower than in

water or DMSO.

Non-Polar Solvents

(e.g., Ether, Hexane,

CCl₄)

Non-Polar Insoluble (predicted) Amine salts are

generally insoluble in

non-polar organic

solvents.[6] The large

energy mismatch

between the highly

polar solute and the

non-polar solvent

prevents effective

solvation. Studies on

other pyrimidine

derivatives confirm

very low solubility in
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solvents like CCl₄.[13]

[14]

Experimental Protocols for Solubility Determination
To ensure reproducible and accurate data, standardized protocols are essential. The choice

between a thermodynamic and kinetic assay depends on the application, with the former being

the gold standard for formulation and the latter being suitable for high-throughput screening.

Protocol 1: Thermodynamic (Equilibrium) Solubility
Determination
This method measures the true equilibrium solubility of a compound and is critical for lead

optimization and formulation development.[15]

Objective: To determine the saturation concentration of TAPS in a given solvent at equilibrium.

Methodology (Shake-Flask Method):

Preparation: Add an excess amount of solid TAPS (ensuring some solid remains undissolved

at the end) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in

a sealed, inert vial.

Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C).

Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached

between the solid and dissolved states.[15]

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To

separate the saturated supernatant from the excess solid, either centrifuge the vial at high

speed or filter the aliquot through a low-binding 0.22 µm syringe filter.[15] Causality Note:

This step is critical to prevent solid particles from artificially inflating the measured

concentration.

Quantification: Prepare a standard curve of TAPS in the chosen analytical solvent. Dilute the

filtered supernatant and analyze its concentration using a validated analytical method, such

as reverse-phase HPLC with UV detection (λmax ~274 nm).[15][16]
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Reporting: Report the final concentration as the thermodynamic solubility, typically in µg/mL

or mM.

Diagram: Workflow for Thermodynamic Solubility
Determination

1. Preparation

2. Equilibration

3. Phase Separation

4. Quantification

5. Reporting

Add Excess Solid TAPS
to Solvent

Agitate at Constant Temp
(24-72 hours)

Reach Equilibrium

Centrifuge or Filter
(0.22 µm)

Isolate Saturated Solution

Analyze Supernatant
(e.g., HPLC-UV)

Prepare for Analysis

Report as µg/mL or mM

Calculate Concentration
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Caption: Workflow for determining thermodynamic solubility.

Diagram: Key Factors Influencing TAPS Solubility
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Caption: Factors influencing TAPS solubility.

Trustworthiness & Self-Validation in Protocols
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Every protocol must be a self-validating system. For solubility assays, this is achieved through:

Visual Confirmation: At the end of the equilibration period, there must be visible undissolved

solid, confirming that a saturated solution was achieved.

Standard Curve Linearity: The quantification is only valid if the standard curve shows high

linearity (R² > 0.99) across the relevant concentration range.

Time to Equilibrium: For novel solvent systems, it is prudent to test multiple time points (e.g.,

24, 48, 72 hours) to confirm that the measured concentration has plateaued and true

equilibrium has been reached.

Conclusion
2,4,5,6-Tetraaminopyrimidine sulfate is a highly polar, ionic compound whose solubility is

dominated by its ability to form strong hydrogen bonds and electrostatic interactions. It exhibits

good solubility in polar solvents, particularly water and DMSO, making these ideal choices for

reaction media and for preparing stock solutions.[2][9] Conversely, it is predicted to be insoluble

in non-polar organic solvents, a property that can be exploited during purification to remove

lipophilic impurities. The provided data and experimental protocols offer a robust framework for

researchers to confidently handle and deploy this critical chemical intermediate in their drug

discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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